5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a synthetic quinoline derivative that has been studied extensively for its potential applications in scientific research. It is a relatively new compound, with the first synthesis reported in 2012, and has since been used in a variety of research applications, ranging from neuroscience to drug development.
Scientific Research Applications
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the mechanisms of action of a variety of drugs, including anticonvulsants, antidepressants, and anxiolytics. It has also been used to study the effects of certain hormones on the brain and to investigate the effects of various neurotransmitters. Additionally, it has been used to study the effects of aging on the brain and to investigate the mechanisms of action of various drugs used to treat Alzheimer’s disease.
Mechanism Of Action
The exact mechanism of action of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is still under investigation. However, it is believed to act as an agonist at certain serotonin and noradrenaline receptors, which may explain its effects on the brain and behavior. Additionally, it has been suggested that it may act as an antagonist at certain glutamate receptors, which may explain its potential anticonvulsant and anxiolytic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one have been studied extensively. It has been shown to increase the levels of certain neurotransmitters, including serotonin and noradrenaline, in the brain. It has also been shown to decrease the levels of certain hormones, such as cortisol, in the blood. Additionally, it has been shown to have an antidepressant-like effect in animal models and to reduce anxiety-like behaviors in rodents.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is its relatively low cost and ease of synthesis. Additionally, it can be easily administered to animals and has been shown to have a rapid onset of action. However, one limitation of this compound is its potential for toxicity, which makes it unsuitable for use in humans.
Future Directions
Given the potential applications of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, there are a number of future directions in which research could be conducted. These include further investigation into its mechanism of action, its potential therapeutic uses, and its potential toxicity. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in the treatment of various diseases. Finally, further investigation into its potential as a tool for drug development could lead to the development of novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
5,7-dimethyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-5-4-6-17(10-14)7-8-22-13-18-12-19-16(3)9-15(2)11-20(19)23-21(18)24/h4-6,9-12,22H,7-8,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSXPWLKYKPTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CC3=C(C=C(C=C3NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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